molecular formula C5H8O2 B016579 Pivalolactone CAS No. 1955-45-9

Pivalolactone

Cat. No. B016579
CAS RN: 1955-45-9
M. Wt: 100.12 g/mol
InChI Key: ULKFLOVGORAZDI-UHFFFAOYSA-N
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Description

Pivalolactone, also known as α,α-dimethyl-β-propiolactone, is a monomeric lactone that can be polymerized into polypivalolactone, a linear polyester with a range of molecular weights. It has been extensively studied for its applications in the fiber and plastics fields due to its high degree of crystallinity, thermal stability, and resistance to hydrolysis, heat, and chemicals. Pivalolactone-based polymers exhibit excellent weathering properties and high elastic recovery, making them valuable in various industrial applications (Oosterhof, 1974).

Synthesis Analysis

The synthesis of pivalolactone involves the ring-opening polymerization of the lactone to form polypivalolactone. This process has been achieved through both nucleophilic and electrophilic ring-opening polymerization methods. Pivalolactone can also be co-polymerized with other monomers, such as isobutylene, to create block copolymers with amorphous rubbery and crystalline segments, demonstrating the versatility of pivalolactone in polymer synthesis (Kwon et al., 2002).

Molecular Structure Analysis

Polypivalolactone is characterized by a high degree of crystallinity and a crystalline melting point, attributes that are crucial for its physical properties and applications. The molecular structure, including the arrangement of molecular chains and crystalline structure, significantly influences its mechanical properties and stability. The crystallinity and molecular weight of the polymer are key factors in determining its suitability for various applications, from fibers to molded articles (Oosterhof, 1974).

Chemical Reactions and Properties

Pivalolactone undergoes rapid ring-opening polymerization, which is initiated and propagated anionically under relatively mild conditions. This process is driven by the relief of the strain in the four-membered ring of pivalolactone, resulting in a polymer that is high melting, thermally and hydrolytically stable, and highly crystalline. The polymer's stability and resistance to environmental factors make it an attractive material for various applications (Sundet & Thamm, 1977).

Physical Properties Analysis

The physical properties of pivalolactone-based polymers, such as glass-transition temperature, rheological characteristics, and crystalline melting point, contribute to their potential use in the fiber and plastics field. These properties are determined by the polymer's molecular weight, degree of crystallinity, and molecular structure. The high thermal stability and resistance to hydrolysis, heat, and chemicals of pivalolactone-based polymers are advantageous for creating durable and long-lasting products (Oosterhof, 1974).

Chemical Properties Analysis

The chemical stability of pivalolactone and its polymers under various conditions is a key attribute for their application in different environments. The polymer's resistance to degradation by heat, chemicals, and hydrolysis is crucial for its performance in outdoor applications and its compatibility with other materials in composite forms. The anionic polymerization mechanism of pivalolactone and the formation of block copolymers further illustrate the versatility of this monomer in creating materials with tailored properties (Sundet & Thamm, 1977).

Scientific Research Applications

  • Preparation of Block Copolymers : Pivalolactone can be used in the preparation of block copolymers containing a long pivalolactone segment and polyacrylonitrile dicarboxylates (Yamashita, Nakamura, & Kojima, 1973).

  • Mass Spectral Analysis : It and its polymer have characteristics useful for studying the degradation products of polymers (Wiley, 1970).

  • Carcinogenicity Studies : Pivalolactone was found to be carcinogenic in Fischer 344 rats (National Cancer Institute, 1978).

  • Thermal Stability and Resistance Properties : Polypivalolactone has high thermal stability and resistance to hydrolysis, heat, and chemicals (Oosterhof, 1974).

  • Production of Aliphatic Polyester : Its polymerization produces high-maturity, thermally and hydrolytically stable, and highly crystalline aliphatic polyester (Sundet & Thamm, 1977).

  • Uncertainty Management in Information Systems : Pivalolactone-isoprene and/or butadiene copolymers can be used in this field (Motro & Smets, 2011).

  • Thermal Properties : Poly(pivalolactone) has a glass transition temperature of 260 K and a change in heat capacity of 38.8 J/(K mol) at Tg (Grȩbowicz, Varma-Nair, & Wunderlich, 1992).

  • Mechanical Properties : PPVL is a highly crystalline aliphatic polyester with mechanical properties comparable to those of PET and polyamide 6 (Tijsma, Does, Bantjes, & Vulic, 1994).

  • Thermoplastic Elastomers : Poly(privalolactone) graft systems yield high quality thermoplastic elastomers (Thamm, Buck, Caywood, Meyer, & Anderson, 1977).

  • Influence of Monomer Molecule Substituent Position : Its polymerization produces both open-chain polymers and cyclic oligomers, influenced by the substituent position in the monomer molecule (Kurcok et al., 1995).

  • Production of Amorphous Rubber/Crystalline Polymers : Poly(isobutylene-b-pivalolactone) block copolymers are used in this production (Kwon, Faust, Chen, & Thomas, 2002).

  • Graft Copolymers with Poly(2,6-dimethylphenylene oxide) : These show varying crystalline order based on the PVL segments/graft and carboxylation (Bell & Wakelyn, 1988).

  • Unique Morphology of Graft Copolymers : Pivalolactone graft copolymers have a unique morphology and are a new type of thermoplastic elastomer (Buck, 1977).

  • Initiating Polymerization : Quaternary phosphorus compounds are more active than tertiary ones in initiating its polymerization (Bier & Vollkommer, 1979).

  • Catalysis in Thermal Degradation : Magnesium oxide is an active catalyst for the thermal degradation of poly(pivalolactone) into cyclic oligomers (Lüderwald & Sauer, 1981).

  • Microphase Separation in Triblock Oligomers : Occurs when the poly(pivalolactone) hard-segment length increases (Wagener & Matayabas, 1992).

  • Biodegradation Rate : Increases with the crystallinity of a-PHB-b-PPVL copolymers (Scandola et al., 1997).

  • Anionic Polymerization : Proceeds through either alkoxide or carboxylate propagation centers (Jedliński et al., 1995).

  • Polyester–Polycarbonate Blends : Polycarbonate blends with poly(pivalolactone) are completely immiscible, while poly(2,2-dimethyl-1,3-propylene succinate) is partially miscible due to reduced shielding (Cruz, Barlow, & Paul, 1979).

properties

IUPAC Name

3,3-dimethyloxetan-2-one
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InChI

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3
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InChI Key

ULKFLOVGORAZDI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(COC1=O)C
Source PubChem
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Molecular Formula

C5H8O2
Record name PIVALOLACTONE
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Related CAS

24969-13-9
Record name 2-Oxetanone, 3,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID0021171
Record name Pivalolactone
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Molecular Weight

100.12 g/mol
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Physical Description

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
Record name PIVALOLACTONE
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992)
Record name PIVALOLACTONE
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Product Name

Pivalolactone

CAS RN

1955-45-9
Record name PIVALOLACTONE
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Record name 2-Oxetanone, 3,3-dimethyl-
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Record name Pivalolactone
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Record name PIVALOLACTONE
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Synthesis routes and methods I

Procedure details

Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.
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isobutyroxypivalic anhydride
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Synthesis routes and methods II

Procedure details

This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.
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isobutyroxypivalic anhydride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pivalolactone
Reactant of Route 2
Pivalolactone
Reactant of Route 3
Pivalolactone
Reactant of Route 4
Pivalolactone
Reactant of Route 5
Pivalolactone
Reactant of Route 6
Pivalolactone

Citations

For This Compound
744
Citations
RH Wiley - Journal of Macromolecular Science—Chemistry, 1970 - Taylor & Francis
The mass spectral characteristics of pivalolactone and its polymer have been determined. The monomeric lactone (MW 100) shows no molecular ion peak but does show peaks at 70 …
Y Kwon, R Faust, CX Chen, EL Thomas - Macromolecules, 2002 - ACS Publications
The synthesis of poly(isobutylene-b-pivalolactone) block copolymers comprised of amorphous rubbery/crystalline block segments was accomplished by site transformation from living …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
H Marand, JD Hoffman - Macromolecules, 1990 - ACS Publications
Small-angle X-ray scattering and differential scanning calorimetry were used to determine the long spacings and melting temperature of poly (pivalolactone) samples crystallized …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
M Scandola, ML Focarete, M Gazzano… - …, 1997 - ACS Publications
Novel model block copolymers of (R,S)-β-butyrolactone with pivalolactone (PVL) are prepared in order to define the effect of crystalline domains provided by poly(pivalolactone) on the …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
DB Roitman, H Marand, RL Miller… - The Journal of Physical …, 1989 - ACS Publications
Growth rates of the crystalline objects formed from the subcooled melt in poly (pivalolactone), PPVL, were measured optically at various temperatures Tx between 180 and 218 C. …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
J Huang, A Prasad, H Marand - Polymer, 1994 - Elsevier
The spherulitic growth rates of α-phase poly(pivalolactone) (PPVL) in blends with poly(vinylidene fluoride) (PVF 2 ) were measured by polarized optical microscopy as a function of …
HR Kricheldorf, M Garaleh… - Journal of Macromolecular …, 2005 - Taylor & Francis
When pyridine, 4‐methylpyridine (4‐MP) and 4‐(N,N‐dimethylamino)pyridine (DMAP) were used as initiators for the polymerization of pivalolactone in N‐methylpyrrolidone, linear …
RP Foss, HW Jacobson, HN Cripps… - Macromolecules, 1979 - ACS Publications
… : Poly(pivalolactone-fc-isoprene-fe-pivalolactone) triblock copolymers and poly[(pivalolactoneb-isoprene-b-pivalolactone)-g-pivalolactone] … byattaching poly(pivalolactone) segments to …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
AK Hubbell, JR Lamb, K Klimovica, M Mulzer… - ACS …, 2020 - ACS Publications
… (pivalolactone) (PPVL) is a crystalline polyester with attractive physical and mechanical properties; however, prohibitively expensive syntheses of pivalolactone … -after pivalolactone and, …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
Y Yamashita, T Hane - Journal of Polymer Science: Polymer …, 1973 - Wiley Online Library
… of pivalolactone and styrene were obtained by the polymerization of pivalolactone with … Block copolymers of pivalolactone and tetrahydrofuran were obtained by the polymerization …

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